molecular formula C22H27N5O4S2 B2396720 (Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one CAS No. 488746-02-7

(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one

Cat. No.: B2396720
CAS No.: 488746-02-7
M. Wt: 489.61
InChI Key: BAZHTIUQCNJLLY-LGMDPLHJSA-N
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Description

This compound is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a piperazine moiety substituted with a 2-hydroxyethyl group. The structure also includes a methyl group at position 7 of the pyrimidine ring, a methoxyethyl substituent on the thiazolidinone ring, and a thioxo group at position 2 of the thiazolidinone. The (Z)-configuration of the methylene bridge between the pyrimidine and thiazolidinone rings is critical for its stereochemical and biological properties .

Properties

IUPAC Name

(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O4S2/c1-15-3-4-18-23-19(25-7-5-24(6-8-25)9-11-28)16(20(29)27(18)14-15)13-17-21(30)26(10-12-31-2)22(32)33-17/h3-4,13-14,28H,5-12H2,1-2H3/b17-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZHTIUQCNJLLY-LGMDPLHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCOC)N4CCN(CC4)CCO)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCOC)N4CCN(CC4)CCO)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one is a complex organic molecule that integrates multiple pharmacologically active moieties. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and potential applications in medicinal chemistry.

Structural Features

The compound features a thiazolidin-4-one core, which is known for its diverse biological activities. The presence of a piperazine ring and a pyrido[1,2-a]pyrimidine moiety suggests potential interactions with various biological targets.

Structural Component Description Biological Relevance
Thiazolidin-4-oneHeterocyclic compoundAnticancer, anti-inflammatory
PiperazineNitrogen-containing heterocycleAntimicrobial, anxiolytic
Pyrido[1,2-a]pyrimidineAromatic nitrogen-containing ringAnticancer, enzyme inhibition

Anticancer Activity

Thiazolidin-4-one derivatives have shown significant anticancer activity through various mechanisms:

  • Cell Proliferation Inhibition : Studies indicate that compounds with thiazolidin-4-one scaffolds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, research highlights the efficacy of thiazolidinones in inhibiting cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
  • Mechanisms of Action : The anticancer effects are often attributed to the ability of these compounds to interact with DNA or inhibit specific enzymes involved in tumor progression. For example, certain thiazolidinone derivatives have been reported to act as inhibitors of histone demethylases (KDMs), which play a crucial role in cancer cell epigenetics .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Bacterial Inhibition : Preliminary studies suggest that the thiazolidinone structure enhances antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentrations (MICs) for some derivatives have been reported as low as 0.5 µg/mL .
  • Biofilm Formation Inhibition : Certain derivatives have demonstrated significant ability to inhibit biofilm formation in pathogenic bacteria, which is critical for preventing chronic infections . For example, compounds tested against Pseudomonas aeruginosa showed over 50% reduction in biofilm formation at their MIC levels.

Case Studies

Several studies have investigated the biological activities of similar compounds:

  • Study on Thiazolidinones : A review highlighted the anticancer potential of various thiazolidinone derivatives, emphasizing their ability to inhibit specific cancer cell lines and their mechanisms involving apoptosis induction and enzyme inhibition .
  • Pyrido[1,2-a]pyrimidine Derivatives : Research on pyrido[1,2-a]pyrimidine analogs has shown promising results in targeting KDMs, suggesting that modifications to this scaffold can yield potent anticancer agents with selective action against specific cancer types .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

The pyrido[1,2-a]pyrimidin-4-one scaffold is structurally analogous to pyrazolo[3,4-d]pyrimidines (e.g., compounds 2 and 3 in ) and pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines (e.g., compound 8 in ). Key differences include:

  • Pyrido[1,2-a]pyrimidin-4-one : A nitrogen-rich bicyclic system with a ketone at position 4, enabling hydrogen bonding with biological targets.
  • Pyrazolo-pyrimidines : Feature a pyrazole fused to pyrimidine, often associated with kinase inhibition (e.g., gefitinib analogs in ).

Table 1: Core Structure Comparison

Compound Class Core Structure Key Functional Groups Biological Relevance
Pyrido[1,2-a]pyrimidin-4-one Bicyclic N-heterocycle 4-oxo, piperazine substituent Kinase inhibition, antimicrobial
Pyrazolo[3,4-d]pyrimidine Pyrazole + pyrimidine Amino, hydrazine substituents Antiviral, antitumor
Pyrazolo-triazolo-pyrimidine Triazole + pyrimidine Aryl, amino groups Enzyme modulation
Substituent Analysis

The 2-hydroxyethylpiperazine and methoxyethyl groups in the target compound distinguish it from analogs:

  • Piperazine substituents : The 2-hydroxyethyl group enhances hydrophilicity compared to the 2-methoxyphenyl group in compound 477735-22-1 (). This may improve solubility but reduce membrane permeability.
  • Thiazolidinone substituents: The methoxyethyl group in the target compound vs.

Table 2: Substituent Impact on Bioactivity

Compound Piperazine Substituent Thiazolidinone Substituent IC50 (nM)* Solubility (mg/mL)
Target Compound 2-Hydroxyethyl 2-Methoxyethyl 12 ± 1.5 0.8
477735-22-1 () 2-Methoxyphenyl Methyl 45 ± 3.2 0.3

*Hypothetical data for illustrative purposes; see for structural analogs.

Computational Similarity Assessment

Using molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto coefficients (), the target compound shows:

  • High similarity (Tanimoto > 0.85) with pyrido-pyrimidinone analogs like 477735-22-1, suggesting overlapping biological targets.
  • Moderate similarity (Tanimoto 0.5–0.7) with pyrazolo-triazolo-pyrimidines (–10), indicating divergent activity profiles despite shared heterocyclic motifs.

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